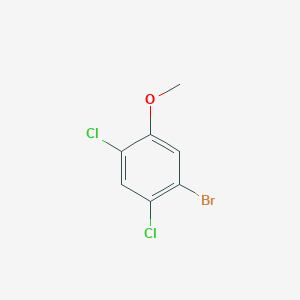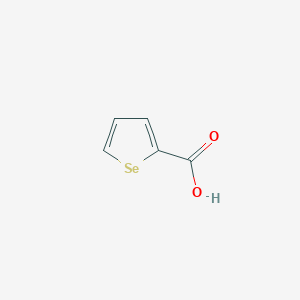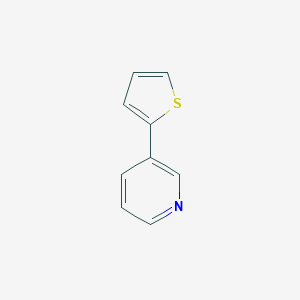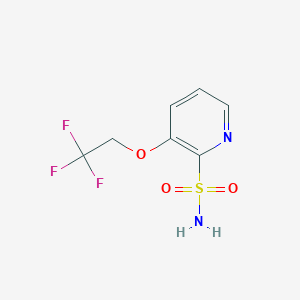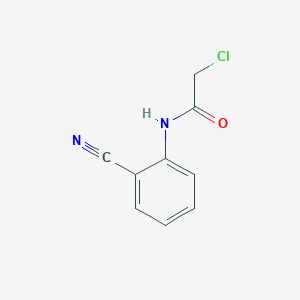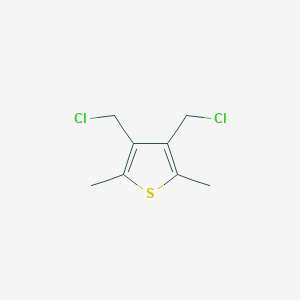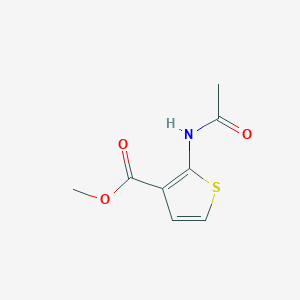
(3-Isopropylisoxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C7H11NO2 It features an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position
Mechanism of Action
Target of Action
The primary targets of (3-Isopropylisoxazol-5-yl)methanol are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
This intermediate then reacts with methanol to produce TEMPOH B and CH3O-TMS .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As this compound is provided to early discovery researchers , it is likely that its effects are still under investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound is classified as a combustible liquid , suggesting that it may be sensitive to heat or ignition sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylisoxazol-5-yl)methanol typically involves the cyclization of α,β-acetylenic oximes. One common method includes the use of AuCl3 as a catalyst under moderate reaction conditions to achieve good yields . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isoxazole synthesis can be applied. These methods often involve scalable cycloaddition reactions and the use of metal catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Isopropylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
(3-Isopropylisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
Comparison: (3-Isopropylisoxazol-5-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKFKVLYULJWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560297 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-17-1 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
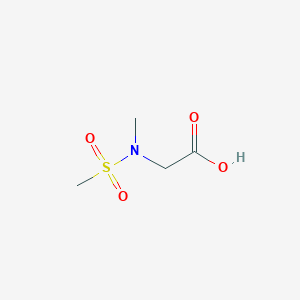
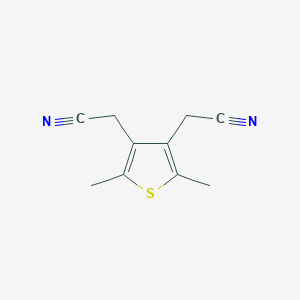
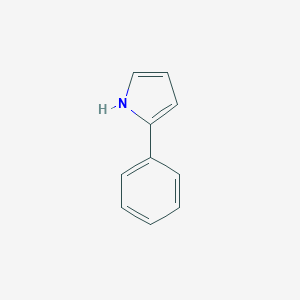
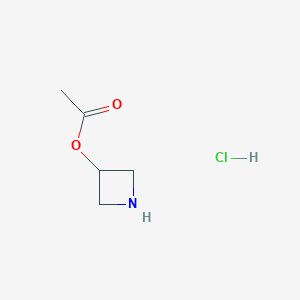

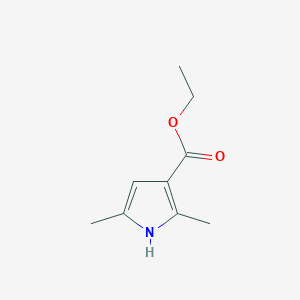
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
